molecular formula C5H13NO3 B1631006 4-Methylmorpholine N-oxide monohydrate CAS No. 70187-32-5

4-Methylmorpholine N-oxide monohydrate

Cat. No.: B1631006
CAS No.: 70187-32-5
M. Wt: 135.16 g/mol
InChI Key: WAZPLXZGZWWXDQ-UHFFFAOYSA-N
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Description

4-Methylmorpholine N-oxide monohydrate is used as a solvent to prepare cellulose fibers. It is an oxidant and involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols . It is also involved in ruthenium catalyzed oxidation of alcohols to aldehydes and ketones .


Synthesis Analysis

The synthesis of N-methylmorpholine N-oxide by oxidation of N-methylmorpholine with hydrogen peroxide was implemented in a microstructured reactor for increased safety and larger-scale applications . 4-Methylmorpholine N-oxide solution can be used to oxidize activated primary halides to aldehydes and secondary halides to ketones .


Molecular Structure Analysis

The molecular formula of this compound is C5H11NO2•H2O . The molecular weight is 135.16 .


Chemical Reactions Analysis

4-Methylmorpholine N-oxide (NMO) is widely used as a co-oxidant to regenerate osmium tetroxide (OsO4) catalyst during dihydroxylation of alkenes . It is also involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols .


Physical And Chemical Properties Analysis

This compound has a melting point of 71-75 °C . It is soluble in water .

Scientific Research Applications

Environmental Remediation and Sorption

  • Oxides like 4-Methylmorpholine N-oxide monohydrate and their precursors play a significant role in the in situ stabilization of metals and arsenic in contaminated soils. This process reduces the available fraction of metal(loid)s, notably in the root zone, thereby lowering the risks associated with their leaching, ecotoxicity, plant uptake, and human exposure (Komárek, Vaněk, & Ettler, 2013).
  • Graphene oxide-based materials, possibly derivable from compounds like this compound, have shown potential in the sorption of radionuclides from aqueous systems. These materials are pertinent in environmental remediation and energy applications due to their unique structure and physicochemical properties (Yu, Wang, Tan, & Wang, 2015).

Catalysis and Material Modification

  • Metal oxide nanoparticles, which could be derived from or involve compounds like this compound, are increasingly significant due to their unique size-dependent properties. They are applicable in diverse fields such as medicine, energy storage, catalysis, and sensing. The high tendency of metal oxide nanoparticles to adhesion and aggregation can be overcome by using coupling agents, enhancing their applicability in various industrial and scientific scenarios (Mallakpour & Madani, 2015).

Biomedical Applications

  • Custom-synthesized cerium oxide nanoparticles, which might involve processes related to this compound, exhibit potent antioxidative properties. They have been explored in biological systems for mitigating tissue damage arising from free radical accumulation, making them a potential tool in the treatment of diseases like multiple sclerosis (Heckman et al., 2013).

Mechanism of Action

N-Methylmorpholine-N-oxide (NMMO) has been used for about 25 years as a cellulose solvent for industrial production of man-made cellulose fibers . NMMO, as a monohydrate, can dissolve cellulose in quantities of up to approx. 15 wt% .

Safety and Hazards

The hazards of handling N-methylmorpholine-N-oxide (NMMO) cannot be described often enough, although it is a rather common (co-)solvent for cellulose . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The options to use NMMO and its hydrated forms in cellulose and material chemistry are very diverse, rendering the compound—if used correctly—a highly valuable chemical with many potential applications in dissolving, activating and modifying cellulosic substrates .

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine N-oxide monohydrate plays a significant role in biochemical reactions, primarily as an oxidizing agent. It is commonly used in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . Additionally, it is involved in the selective oxidation of sulfides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. For instance, it acts as a co-oxidant in the Sharpless asymmetric dihydroxylation, a reaction that is crucial for the synthesis of chiral diols .

Cellular Effects

This compound influences various cellular processes, particularly in the context of its use as a solvent for cellulose. It has been shown to break the hydrogen bonding network that keeps cellulose insoluble in water and other solvents . This property is utilized in the lyocell process to produce cellulose fibers. The compound’s ability to dissolve cellulose also extends to its effects on scleroproteins found in animal tissue, where it disrupts the hydrogen bonds of amides . These interactions can influence cell signaling pathways and gene expression, although specific studies on these effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong polar and energy-rich N–O bonds . These bonds break the complex hydrogen bond network of cellulose, establishing solvent–solute hydrogen bonds that eventually lead to cellulose dissolution . The compound also acts as an oxidant in various catalytic reactions, such as the oxidation of alcohols to aldehydes and ketones in the presence of ruthenium catalysts . These oxidation reactions are facilitated by the compound’s ability to donate oxygen atoms, thereby altering the oxidation state of the substrates involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic and should be stored in a cool place with the container tightly closed to maintain its stability . At temperatures above 80°C, mixtures of cellulosic pulps and this compound form a viscous dope that can be spun into fibers . Over time, the viscosity of these mixtures decreases with increased temperature, indicating changes in the compound’s physical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that the compound can act as a co-oxidant in various biochemical reactions . High doses of the compound may lead to toxic or adverse effects, particularly due to its strong oxidizing properties. Detailed studies on the threshold effects and toxicity in animal models are needed to provide a comprehensive understanding.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidation reactions. It interacts with enzymes such as osmium tetroxide and ruthenium catalysts to facilitate the oxidation of olefins and alcohols . These interactions can affect metabolic flux and metabolite levels, although specific studies on these effects are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in water, which facilitates its transport within aqueous environments . It may interact with transporters or binding proteins that influence its localization and accumulation within cells. Detailed studies on its transport mechanisms are needed to provide a comprehensive understanding.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s ability to dissolve cellulose and disrupt hydrogen bonds suggests that it may localize to areas with high concentrations of these biomolecules . Specific targeting signals or post-translational modifications that direct the compound to specific compartments or organelles have not been extensively studied.

Properties

IUPAC Name

4-methyl-4-oxidomorpholin-4-ium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZPLXZGZWWXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601338654
Record name N-Methylmorpholine N-oxide monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70187-32-5, 80913-66-2
Record name N-Methylmorpholine N-oxide monohydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmorpholine N-oxide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601338654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylmorpholine N-oxide monohydrate
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Record name 4-METHYLMORPHOLINE N-OXIDE HYDRATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE
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Synthesis routes and methods

Procedure details

Approximately 1073 grams of tertiary amine oxide such as N-methylmorpholine-N-oxide in water (76% NMMO, 24% H2O), 16 g of cellulose (DP=625, 5% moisture content) and 1.5 g stabilizer, e.g., gallic acid propyl ester, are prepared in a container and heated to above 72° C. This solution is stirred for approximately 15 minutes and about 100 g of water is then separated under vacuum. After water removal step a clear cellulose solution is obtained. Alternatively, 554 g of NMMO/water mixture (83% NMMO), 0.8 g stabilizer and 11.3 g cellulose are prepared in a container and heated to approx. 95° C. while being stirred simultaneously. After approximately 30 to 60 minutes a cellulosic solution is obtained. In this procedure it is no longer necessary to separate the water.
[Compound]
Name
tertiary amine oxide
Quantity
1073 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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